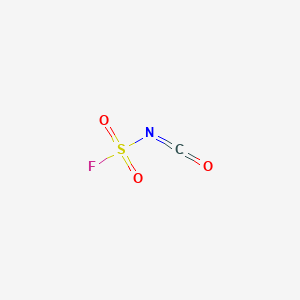![molecular formula C22H19BrClF2N3 B2967347 (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride CAS No. 2004675-25-4](/img/structure/B2967347.png)
(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed . These fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The fluorene moiety, in particular, is a tricyclic structure with a fused five-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and highly specific. The presence of bromine and fluorine atoms could potentially make it a candidate for various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of halogens like bromine and fluorine could potentially influence its reactivity, polarity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : Research has shown various methods for synthesizing spirocyclic compounds, including oxetane-fused benzimidazoles and azetidines. These methods are crucial for creating complex molecular architectures that are of interest in medicinal chemistry and drug discovery (Guerot et al., 2011).
Chemical Transformations of Azaspirocycles : Studies have detailed the chemical transformations of azaspirocycles, leading to the generation of novel compounds. These transformations include the cleavage of N–O bonds and subsequent cyclization to form bi- or tricyclic lactams or lactones (Molchanov et al., 2016). Such research is vital for exploring new synthetic pathways and understanding the reactivity of spirocyclic compounds.
Diversity-Oriented Synthesis : The diversity-oriented synthesis of azaspirocycles has been achieved through multicomponent condensation reactions. This approach facilitates the rapid generation of a variety of functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in drug discovery (Wipf et al., 2004).
Applications in Drug Discovery and Organic Electronics
Drug Discovery : The synthesis of novel spirocyclic compounds, including azetidines and azaspirocycles, showcases their potential application in drug discovery. These compounds serve as building blocks for the development of new drugs with varied biological activities (Guerot et al., 2011); (Wipf et al., 2004).
Organic Electronics : The synthesis of organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells (DSSCs) indicates the relevance of similar spirocyclic compounds in organic electronics. These dyes, which possess weak donor segments, influence the optical, electrochemical, and photovoltaic properties of DSSCs, demonstrating the versatility of spirocyclic compounds beyond pharmaceuticals (Kumar et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2N3.ClH/c23-13-2-4-15-14-3-1-12(7-16(14)22(24,25)17(15)8-13)19-10-26-20(28-19)18-9-21(5-6-21)11-27-18;/h1-4,7-8,10,18,27H,5-6,9,11H2,(H,26,28);1H/t18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUHBAYGDRWEI-FERBBOLQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2967264.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)

![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)


